An In-depth Technical Guide to Diethyl 3,4-pyrroledicarboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Diethyl 3,4-pyrroledicarboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Diethyl 3,4-pyrroledicarboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, a validated synthesis protocol with mechanistic insights, detailed spectroscopic characterization, and its versatile applications as a chemical intermediate.
Molecular Structure and Properties
Diethyl 1H-pyrrole-3,4-dicarboxylate (commonly known as Diethyl 3,4-pyrroledicarboxylate) is a symmetrically substituted pyrrole derivative. The core of the molecule is a five-membered aromatic pyrrole ring, which imparts significant chemical reactivity and serves as a scaffold in numerous larger molecules. The defining features are the two diethyl ester groups attached to the C3 and C4 positions of the pyrrole ring. These electron-withdrawing groups significantly influence the electron density distribution within the aromatic ring, thereby modulating its reactivity.
The presence of the N-H proton allows for hydrogen bonding, which influences its physical properties such as its melting point and solubility. The molecule is generally soluble in moderately polar organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| IUPAC Name | diethyl 1H-pyrrole-3,4-dicarboxylate | [1] |
| CAS Number | 41969-71-5 | [1] |
| Melting Point | 147–149 °C | [2] |
| InChI | InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | [1] |
| SMILES | CCOC(=O)C1=CNC=C1C(=O)OCC | [1] |
digraph "Diethyl_3_4_pyrroledicarboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.3!"]; C3 [label="C", pos="-0.7,-1!"]; C4 [label="C", pos="0.7,-1!"]; C5 [label="C", pos="1.2,0.3!"]; H1[label="H", pos="0,1.8!"];
// Ester group at C3 C6 [label="C", pos="-1.5,-2!"]; O1 [label="O", pos="-2.5,-1.8!"]; O2 [label="O", pos="-1.1,-3!"]; C7 [label="CH2", pos="-1.9,-4!"]; C8 [label="CH3", pos="-1.5,-5!"];
// Ester group at C4 C9 [label="C", pos="1.5,-2!"]; O3 [label="O", pos="2.5,-1.8!"]; O4 [label="O", pos="1.1,-3!"]; C10 [label="CH2", pos="1.9,-4!"]; C11 [label="CH3", pos="1.5,-5!"];
// Pyrrole ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;
// Ester group bonds C3 -- C6; C6 -- O1 [label="="]; C6 -- O2; O2 -- C7; C7 -- C8;
C4 -- C9; C9 -- O3 [label="="]; C9 -- O4; O4 -- C10; C10 -- C11;
// Aromaticity indication aromatic1 [label=" ", shape=circle, style=dotted, pos="-0.6, -0.1!", width=0.1]; aromatic2 [label=" ", shape=circle, style=dotted, pos="0.6, -0.1!", width=0.1];
}
Caption: Molecular structure of Diethyl 3,4-pyrroledicarboxylate.
Synthesis and Mechanistic Insights
The synthesis of Diethyl 3,4-pyrroledicarboxylate is well-established, with a reliable method involving the cyclocondensation of an enaminone-type reagent with an ammonia source. The procedure detailed below is based on the work of Skrlep et al. (2009), which is a modification of the original synthesis by Kornfeld and Jones (1983).[2][3]
The key starting material is Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, which is prepared from diethyl succinate. This bis-enaminone serves as a four-carbon backbone, primed for cyclization. The choice of an ammonium salt, such as ammonium formate or ammonium acetate, provides the nitrogen atom required to form the pyrrole ring. The reaction is typically acid-catalyzed, which facilitates the elimination of dimethylamine.
Mechanism Rationale: The reaction proceeds through a cascade of imine formation, intramolecular cyclization, and subsequent elimination. The acidic conditions protonate the dimethylamino groups, making them better leaving groups. The primary amine from the ammonium salt attacks the electrophilic carbon of the enaminone, initiating a series of steps that ultimately lead to the formation of the aromatic pyrrole ring, a thermodynamically favorable outcome.
Experimental Protocol: Synthesis of Diethyl 1H-pyrrole-3,4-dicarboxylate
Materials:
-
Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate
-
Ammonium formate
-
Ethanol
-
Acetic acid
-
Water
-
Sodium bicarbonate (solid)
-
Dichloromethane
Procedure:
-
A mixture of Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate (142 mg, 0.5 mmol) and ammonium formate (32 mg, 0.5 mmol) is prepared in a round-bottom flask.[2]
-
A solvent mixture of ethanol and acetic acid (2:1 ratio, 3 mL) is added to the flask.
-
The reaction mixture is heated to reflux and maintained for 1 hour.[2]
-
After cooling to room temperature, the volatile components are removed under reduced pressure using a rotary evaporator.
-
The resulting residue is suspended in water (10 mL).
-
The aqueous suspension is made alkaline by the careful addition of solid sodium bicarbonate.
-
The aqueous phase is extracted with dichloromethane (2 x 20 mL).
-
The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.
-
The crude product is purified by trituration with ethanol to yield Diethyl 1H-pyrrole-3,4-dicarboxylate as a white solid.
This self-validating protocol yields a product with a melting point of 147–149 °C, consistent with literature values.[2]
Caption: Synthesis workflow for Diethyl 3,4-pyrroledicarboxylate.
Spectroscopic Characterization
The structural elucidation of Diethyl 3,4-pyrroledicarboxylate is confirmed through standard spectroscopic techniques. The following data is compiled from literature sources.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule is evident in its NMR spectra. The two ethyl groups are chemically equivalent, as are the two protons on the pyrrole ring (H-2 and H-5).
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.95 | br s | 1H | N-H |
| 7.45 | s | 2H | H-2, H-5 |
| 4.25 | q | 4H | -OCH₂CH₃ |
| 1.30 | t | 6H | -OCH₂CH₃ |
¹³C NMR (75.5 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.8 | C=O |
| 124.2 | C-2, C-5 |
| 114.6 | C-3, C-4 |
| 60.6 | -OCH₂CH₃ |
| 14.7 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Frequency (ν) cm⁻¹ | Intensity | Assignment |
| ~3448 | Broad | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730, 1705 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
The broadness of the N-H stretch is indicative of hydrogen bonding. The two distinct C=O stretching frequencies may arise from the electronic environment and potential intermolecular interactions.
Reactivity and Synthetic Potential
Diethyl 3,4-pyrroledicarboxylate is a versatile building block in organic synthesis. Its reactivity is governed by the pyrrole ring and the two ester functionalities.
-
N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation, acylation, or arylation at the nitrogen atom. This is a common strategy for introducing substituents at the 1-position to generate trisubstituted pyrroles.[4]
-
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. However, the two electron-withdrawing ester groups at the 3 and 4-positions deactivate the ring towards typical electrophilic aromatic substitution reactions compared to unsubstituted pyrrole. When reactions do occur, they are directed to the available 2- and 5-positions.
-
Ester Group Manipulation: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. The resulting diacid can then be used in further transformations, such as decarboxylation or conversion to other functional groups.
Applications in Research and Drug Development
The rigid, planar structure of the pyrrole core, combined with the synthetic handles provided by the ester groups and the N-H bond, makes Diethyl 3,4-pyrroledicarboxylate a valuable scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, derivatives of pyrrole-3,4-dicarboximides have been investigated for their potential analgesic properties.[5] The core structure is a recognized pharmacophore, and modifications can be systematically made to explore structure-activity relationships.
-
Synthesis of Bioactive Molecules: The functional groups allow for its incorporation into larger, biologically active molecules. Its derivatives have been explored for potential antimicrobial and anticancer activities.[1]
-
Functional Materials: Diethyl 3,4-pyrroledicarboxylate has been used in the preparation of pyrrole copolymer soft actuators. These materials have potential applications in fields like robotics and artificial muscles due to their electrochemical properties.[4]
References
-
Škrlep, L., Cerˇcek-Hoˇcevar, A., Jakˇse, R., Stanovnik, B., & Svete, J. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683–688. [Link]
-
Kornfeld, E. C., & Jones, R. G. (1983). Pyrrole chemistry. 15. The chemistry of some 3,4-disubstituted pyrroles. The Journal of Organic Chemistry, 48(23), 4399–4402. [Link]
-
Chemdad. DIETHYL 3,4-PYRROLEDICARBOXYLATE. [Link]
-
Malinka, W., Kaczmarz, M., Redzicka, A., Filipek, B., & Sapa, J. (2005). Synthesis and analgesic action of N-(substituted-ethyl)pyrrole-3,4-dicarboximides. Il Farmaco, 60(1), 15–22. [Link]
